[(2-Bromoethoxy)methyl]cyclopropane physical and chemical properties
[(2-Bromoethoxy)methyl]cyclopropane physical and chemical properties
#[(2-Bromoethoxy)methyl]cyclopropane: A Comprehensive Technical Guide to Physical Properties, Chemical Reactivity, and Synthetic Applications
Executive Summary & Pharmacophore Rationale
As a Senior Application Scientist navigating the complexities of modern drug design and organic synthesis, selecting the right building blocks is paramount. [(2-Bromoethoxy)methyl]cyclopropane (CAS: 56988-04-6), also known as cyclopropylmethyl 2-bromoethyl ether, is a highly versatile bifunctional aliphatic reagent[1].
In medicinal chemistry, the incorporation of a cyclopropylmethoxyethyl moiety serves a distinct strategic purpose. The cyclopropyl ring acts as a bioisostere for larger aliphatic or aromatic rings, providing steric bulk while maintaining a low molecular weight and reducing overall lipophilicity (LogP) compared to straight-chain alkyl groups. Furthermore, the cyclopropyl group exhibits enhanced metabolic stability against cytochrome P450-mediated oxidation compared to standard alkyl chains. The ether oxygen introduces a hydrogen bond acceptor, enhancing aqueous solubility, while the terminal primary bromide serves as a highly reactive electrophilic center for SN2 displacement[2].
This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and downstream applications of [(2-Bromoethoxy)methyl]cyclopropane.
Physicochemical Profiling
Understanding the physical and chemical properties of a reagent is the first step in designing safe and effective experimental workflows. [(2-Bromoethoxy)methyl]cyclopropane is a liquid at room temperature and must be handled with appropriate precautions due to its classification as a combustible liquid and an irritant.
Quantitative Data Summary
| Property | Value | Source / Verification |
| Chemical Name | [(2-Bromoethoxy)methyl]cyclopropane | 1[1] |
| CAS Number | 56988-04-6 | |
| Molecular Formula | C6H11BrO | 3[3] |
| Molecular Weight | 179.05 g/mol | Calculated |
| Monoisotopic Mass | 177.99933 Da | 3[3] |
| InChIKey | NUCYWTUUCLZIPH-UHFFFAOYSA-N | |
| Physical State | Liquid | |
| GHS Hazard Codes | H227, H315, H319, H336 | 1[1] |
Safety Note: The compound is classified as a flammable liquid (H227) and causes skin (H315) and eye irritation (H319)[1]. It should be handled in a fume hood with proper PPE.
Chemical Synthesis: The Williamson Ether Workflow
The most robust and scalable method for synthesizing[(2-Bromoethoxy)methyl]cyclopropane is via a modified Williamson ether synthesis.
Causality Behind Experimental Choices
When coupling cyclopropylmethanol with 1,2-dibromoethane, the primary challenge is preventing the formation of the symmetric byproduct, bis(cyclopropylmethoxy)ethane. To dictate the reaction causality toward mono-alkylation, we employ a large stoichiometric excess (4:1 to 5:1) of 1,2-dibromoethane. This establishes pseudo-first-order kinetics, ensuring that once the cyclopropylmethoxide attacks a molecule of 1,2-dibromoethane, the resulting product is statistically unlikely to encounter another alkoxide before the reaction is quenched.
Figure 1: Logical workflow of the Williamson ether synthesis for [(2-Bromoethoxy)methyl]cyclopropane.
Protocol 1: Step-by-Step Synthesis
Objective: Synthesize and isolate [(2-Bromoethoxy)methyl]cyclopropane with >95% purity.
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Deprotonation: In a flame-dried, argon-purged 500 mL round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF, 100 mL) at 0 °C.
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Alkoxide Generation: Add cyclopropylmethanol (1.0 eq, 50 mmol) dropwise over 30 minutes. Stir for 1 hour at room temperature until hydrogen gas evolution ceases. Rationale: The cessation of bubbling is a visual indicator that the quantitative conversion to the alkoxide is complete.
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Electrophilic Quench: Cool the mixture back to 0 °C. Rapidly inject 1,2-dibromoethane (4.0 eq, 200 mmol).
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Thermal Propagation: Attach a reflux condenser and heat the reaction mixture to 65 °C for 12 hours. Rationale: The SN2 displacement of the primary bromide requires thermal energy to overcome the activation barrier.
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Workup: Cool to 0 °C and quench carefully with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purification: Purify the crude oil via vacuum distillation. The excess 1,2-dibromoethane (bp 131 °C at atm pressure) will distill first, leaving the heavier target product to be collected at a higher boiling fraction under reduced pressure.
Self-Validating System Checkpoint:
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GC-MS Analysis: Confirm the presence of the product peak exhibiting a characteristic isotopic doublet at m/z 178 and 180 (approx. 1:1 ratio), indicative of the single bromine atom[3].
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1H NMR ( CDCl3 ): Look for the diagnostic cyclopropyl multiplet at ~0.2-0.6 ppm (4H) and ~1.0-1.1 ppm (1H). The bromoethyl group will present a distinct triplet at ~3.5 ppm ( CH2−Br ).
Downstream Application: N-Alkylation of Heterocycles
The primary utility of[(2-Bromoethoxy)methyl]cyclopropane lies in its ability to alkylate heteroatoms, particularly nitrogen in heterocyclic scaffolds (e.g., xanthines, imidazoles, or pyrazoles)[2]. This is a critical step in synthesizing dipeptidyl peptidase-IV (DPP-IV) inhibitors or bromodomain ligands.
Causality Behind Experimental Choices
For N-alkylation, we utilize a mild base like Potassium Carbonate ( K2CO3 ) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). Strong bases (like NaH) are avoided here to prevent competing E2 elimination of the bromoethyl ether, which would yield an unwanted vinyl ether. The addition of catalytic Potassium Iodide (KI) drives a Finkelstein reaction in situ, converting the alkyl bromide to a highly reactive alkyl iodide, drastically reducing reaction times and increasing yields.
Figure 2: Mechanistic pathway of SN2 N-alkylation utilizing the bromoethyl moiety.
Protocol 2: Step-by-Step N-Alkylation
Objective: Append the cyclopropylmethoxyethyl group to a secondary amine within a target heterocycle.
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Preparation: Dissolve the target heterocycle (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).
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Base Addition: Add finely powdered K2CO3 (2.5 eq, 25 mmol) and stir at room temperature for 15 minutes to facilitate pre-deprotonation.
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Electrophile Introduction: Add [(2-Bromoethoxy)methyl]cyclopropane (1.2 eq, 12 mmol) followed by KI (0.1 eq, 1 mmol).
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Reaction: Heat the mixture to 70 °C and stir for 8-12 hours.
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Isolation: Cool the reaction to room temperature and pour it into ice water (100 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 x 30 mL), wash the organic layer extensively with water (5 x 30 mL) to remove DMF, dry over Na2SO4 , and concentrate.
Self-Validating System Checkpoint:
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LC-MS: Analyze the crude mixture. The target mass should reflect the parent heterocycle mass + 99 Da (addition of the C6H11O fragment, minus the displaced proton).
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TLC: The alkylated product will typically run significantly higher (higher Rf) than the polar, unalkylated starting heterocycle on silica gel (e.g., in a 9:1 DCM:MeOH system).
References
- "[(2-bromoethoxy)methyl]cyclopropane (C6H11BrO) - PubChemLite", uni.lu.
- "[(2-bromoethoxy)methyl]cyclopropane — Chemical Substance Information", NextSDS.
- "[(2-bromoethoxy)methyl]cyclopropane | 56988-04-6", Sigma-Aldrich.
- "EP1338595A2 - Xanthine derivatives as DPP-IV inhibitors", Google Patents.
